molecular formula C9H10ClNS B1586343 N-Ethyl-N-phenylthiocarbamoyl chloride CAS No. 35517-93-2

N-Ethyl-N-phenylthiocarbamoyl chloride

Cat. No.: B1586343
CAS No.: 35517-93-2
M. Wt: 199.7 g/mol
InChI Key: AYNZSEBRNMKJIC-UHFFFAOYSA-N
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Scientific Research Applications

N-Ethyl-N-phenylthiocarbamoyl chloride has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of thiourea derivatives.

    Biology: This compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.

    Medicine: Research involving this compound may explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

N-Ethyl-N-phenylthiocarbamoyl chloride is intended for research use only and not for medicinal or household use . A safety data sheet indicates that it may cause skin corrosion .

Preparation Methods

The synthesis of N-Ethyl-N-phenylthiocarbamoyl chloride typically involves the reaction of N-ethyl-N-phenylthiocarbamate with thionyl chloride (SOCl₂). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

N-ethyl-N-phenylthiocarbamate+SOCl2N-Ethyl-N-phenylthiocarbamoyl chloride+SO2+HCl\text{N-ethyl-N-phenylthiocarbamate} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} N-ethyl-N-phenylthiocarbamate+SOCl2​→N-Ethyl-N-phenylthiocarbamoyl chloride+SO2​+HCl

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-Ethyl-N-phenylthiocarbamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles. Common reagents include amines, alcohols, and thiols.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form N-ethyl-N-phenylthiocarbamate and hydrochloric acid.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-Ethyl-N-phenylthiocarbamoyl chloride involves its reactivity with nucleophiles due to the presence of the electrophilic carbonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

N-Ethyl-N-phenylthiocarbamoyl chloride can be compared with other thiocarbamoyl chlorides, such as:

    N-Methyl-N-phenylthiocarbamoyl chloride: Similar in structure but with a methyl group instead of an ethyl group.

    N-Ethyl-N-methylthiocarbamoyl chloride: Contains both ethyl and methyl groups attached to the thiocarbamoyl chloride moiety.

    N-Phenylthiocarbamoyl chloride: Lacks the ethyl group, making it less bulky.

The uniqueness of this compound lies in its specific reactivity and the steric effects imparted by the ethyl and phenyl groups, which can influence its behavior in chemical reactions .

Properties

IUPAC Name

N-ethyl-N-phenylcarbamothioyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNS/c1-2-11(9(10)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNZSEBRNMKJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374543
Record name Ethyl(phenyl)carbamothioyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35517-93-2
Record name Ethyl(phenyl)carbamothioyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35517-93-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.